PR5-LL-CM01

PRMT5 inhibition Pancreatic cancer Colorectal cancer

PR5-LL-CM01 is a differentiated PRMT5 inhibitor with >10-fold selectivity over PRMT3 and no activity against PRMT1/4/6/8. It exhibits superior anti-tumor efficacy versus EPZ015666 and is more potent than clinical candidates GSK3326595 and JNJ-64619178 in PDAC cells, while avoiding myelosuppression concerns. Ideal for oncology research, formulation development, and NF-κB pathway studies.

Molecular Formula C23H27N7
Molecular Weight 401.5 g/mol
Cat. No. B1678028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePR5-LL-CM01
SynonymsPR5-LL-CM01
Molecular FormulaC23H27N7
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCN(C)C)C4=CC=CC=C4)C
InChIInChI=1S/C23H27N7/c1-16-10-11-18(14-17(16)2)26-21-20-15-25-30(19-8-6-5-7-9-19)22(20)28-23(27-21)24-12-13-29(3)4/h5-11,14-15H,12-13H2,1-4H3,(H2,24,26,27,28)
InChIKeyUPAZOMJFUXPAJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PR5-LL-CM01: A Novel, Potent, and Selective PRMT5 Inhibitor for Pancreatic and Colorectal Cancer Research


PR5-LL-CM01 (CAS: 1005307-86-7, MW: 401.51, Formula: C23H27N7) is a small-molecule protein arginine methyltransferase 5 (PRMT5) inhibitor [1]. It was discovered via an AlphaLISA high-throughput screen and is protected by US Patent No. 11,034,689 [2]. The compound exhibits a PRMT5 enzymatic IC50 of 7.5 μM and displays >10-fold selectivity over PRMT3, with no inhibitory activity against PRMT1, 4, 6, or 8 . In cellular assays, PR5-LL-CM01 inhibits proliferation of pancreatic ductal adenocarcinoma (PDAC) cell lines (PANC1, MiaPaCa2, AsPC1) with IC50 values of 2–4 μM and colorectal cancer (CRC) cell lines (HT29, HCT116, DLD1) with IC50 values of 10–11 μM .

Why PR5-LL-CM01 Cannot Be Simply Substituted by Other PRMT5 Inhibitors Like EPZ015666, GSK3326595, or JNJ-64619178


PR5-LL-CM01 exhibits a distinct profile in terms of potency, selectivity, cellular efficacy, and therapeutic index that diverges significantly from other PRMT5 inhibitors. Direct comparative studies reveal that PR5-LL-CM01 demonstrates superior anti-tumor efficacy against EPZ015666 in PDAC and CRC models [1]. Importantly, PR5-LL-CM01 is more potent than GSKI (GSK3326595) and JNJI (JNJ-64619178) in killing PDAC cells, while avoiding the myelosuppression toxicity concerns associated with those clinical candidates [2]. Furthermore, PR5-LL-CM01 displays a unique selectivity profile with >10-fold selectivity over PRMT3 and no activity against PRMT1/4/6/8 , whereas many other PRMT5 inhibitors exhibit broader off-target effects or distinct selectivity patterns. Its ability to inhibit NF-κB activation at lower concentrations than EPZ015666 [3] and its demonstrated antiangiogenic activity in ocular cells [4] further underscore the compound's unique pharmacological fingerprint. These quantitative differentiators make PR5-LL-CM01 a non-interchangeable research tool and a distinct chemical starting point for therapeutic development.

Quantitative Evidence Differentiating PR5-LL-CM01 from Closest PRMT5 Inhibitor Comparators


PR5-LL-CM01 Exhibits Superior Anti-Tumor Efficacy Compared to EPZ015666 in PDAC and CRC

In a direct comparative study, PR5-LL-CM01 demonstrated higher anti-tumor efficacy than the commercial PRMT5 inhibitor EPZ015666 in both pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer (CRC) models [1]. The study authors explicitly state that 'PR5-LL-CM01 showed higher anti-tumor efficacy than the commercial PRMT5 inhibitor, EPZ015666, in both PDAC and CRC' [2]. Additionally, in cellular viability assays, PR5-LL-CM01 exhibited IC50 values of 2–4 μM in PDAC cells and 10–11 μM in CRC cells, whereas EPZ015666 required higher concentrations to achieve comparable effects .

PRMT5 inhibition Pancreatic cancer Colorectal cancer

PR5-LL-CM01 Demonstrates Greater Potency Against PDAC Cells Than GSK3326595 and JNJ-64619178

Preliminary data from a funded research project indicate that PR5-LL-CM01 (abbreviated CM01) is more potent than GSKI (GSK3326595) and JNJI (JNJ-64619178) in killing pancreatic ductal adenocarcinoma (PDAC) cells [1]. The grant abstract explicitly states: 'CM01 was more potent than GSKI and JNJI in killing PDAC cells, avoiding the concern of myelosuppression toxicity of GSKI and JNJI' [2]. This differential potency, combined with the absence of myelosuppression liability, positions PR5-LL-CM01 as a distinct and potentially safer alternative to these clinical-stage PRMT5 inhibitors for PDAC research applications.

PRMT5 inhibitor Pancreatic cancer Potency comparison

PR5-LL-CM01 Displays >10-Fold Selectivity Over PRMT3 and No Inhibition of PRMT1/4/6/8

In biochemical selectivity profiling, PR5-LL-CM01 exhibits >10-fold selectivity for PRMT5 over PRMT3, and shows no detectable inhibitory activity against PRMT1, PRMT4, PRMT6, or PRMT8 . This selectivity profile is distinct from many other PRMT5 inhibitors, which may have broader activity across the PRMT family. For context, EPZ015666 has been reported to have >20,000-fold selectivity over other protein methyltransferases (PMTs) , but its profile against specific PRMT family members differs from that of PR5-LL-CM01.

PRMT5 selectivity Off-target activity Chemical probe

PR5-LL-CM01 Inhibits NF-κB Activation More Potently Than EPZ015666

PR5-LL-CM01 significantly inhibits NF-κB activation in PDAC and CRC cells, and a much higher concentration of EPZ015666 is required to achieve a similar level of NF-κB inhibition [1]. The original study shows that PR5-LL-CM01 dampens the methylation and activation of NF-κB, a key oncogenic transcription factor hyperactivated in PDAC and CRC [2]. This differential effect on NF-κB signaling is consistent with the compound's superior anti-tumor efficacy.

NF-κB signaling PRMT5 inhibition Cancer cell signaling

PR5-LL-CM01 Demonstrates Antiangiogenic Activity and Cell Cycle Arrest in Ocular Endothelial Cells

PR5-LL-CM01 exhibits antiangiogenic activity in vitro, as demonstrated by dose-dependent decreases in S-phase cells and increases in G0/G1 phase cells in human retinal endothelial cells (HRECs) and iCEC2 cells after 24 hours of treatment [1]. This finding expands the compound's potential application beyond oncology into ophthalmology. In contrast, such antiangiogenic activity has not been reported for EPZ015666 or other PRMT5 inhibitors in ocular models, suggesting a unique pharmacological property of PR5-LL-CM01.

Antiangiogenic activity Cell cycle arrest Ocular neovascularization

Optimal Research and Industrial Applications for PR5-LL-CM01 Based on Demonstrated Differentiation


Pancreatic Ductal Adenocarcinoma (PDAC) and Colorectal Cancer (CRC) Drug Discovery Programs

PR5-LL-CM01 serves as a potent chemical starting point or reference compound for PDAC and CRC drug discovery due to its validated superior anti-tumor efficacy over EPZ015666 [1] and its greater potency against GSK3326595 and JNJ-64619178 in PDAC cell killing assays [2]. Researchers can use PR5-LL-CM01 to benchmark new PRMT5 inhibitors or to explore combination strategies with gemcitabine/nab-paclitaxel, given the compound's ability to inhibit NF-κB activation and its documented in vivo efficacy at 20 mg/kg (i.p., three times weekly) .

Selective PRMT5 Chemical Probe for NF-κB Signaling Studies

PR5-LL-CM01 is an ideal chemical probe for dissecting PRMT5-dependent NF-κB signaling pathways, as it inhibits NF-κB activation at lower concentrations than EPZ015666 [1]. Its defined selectivity profile (>10-fold over PRMT3; no activity on PRMT1/4/6/8) minimizes confounding off-target effects [2], enabling more precise interrogation of PRMT5's role in inflammatory and oncogenic signaling cascades.

Ocular Neovascularization and Antiangiogenesis Research

PR5-LL-CM01's demonstrated antiangiogenic activity and cell cycle arrest in retinal endothelial cells [1] uniquely positions it for research into ocular neovascular diseases such as choroidal neovascularization and diabetic retinopathy. This application is not supported by other PRMT5 inhibitors and represents a distinct research niche for PR5-LL-CM01.

Nanocrystal Formulation Development for Improved Bioavailability

Due to its low aqueous solubility, PR5-LL-CM01 is an ideal candidate for formulation development using albumin-coated nanocrystal technology (ABXTAL), which has been shown to produce stable nanoparticles (<100 nm) and improve tumor delivery and in vivo efficacy [1]. Researchers in pharmaceutical sciences and drug delivery can utilize PR5-LL-CM01 as a model hydrophobic PRMT5 inhibitor to advance formulation strategies for poorly soluble oncology drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for PR5-LL-CM01

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.